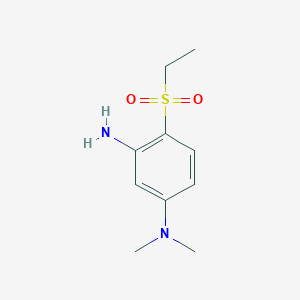
4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine
Descripción general
Descripción
4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine, also known as ESMDA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a highly versatile compound that has been used in a variety of different fields, including biochemistry, pharmacology, and toxicology. ESMDA is a highly stable compound and has been found to be non-toxic in laboratory studies. This compound has been used as an intermediate in the synthesis of other compounds and has been used to study the mechanism of action of various drugs.
Aplicaciones Científicas De Investigación
Synthesis Applications
Electrochemical and Chemical Synthesis of Sulfonamide Derivatives 4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine and its derivatives are utilized in the synthesis of disulfonamide and sulfonamide derivatives, showing notable chemical versatility. These compounds are synthesized through both electrochemical and chemical processes, yielding N,N-diarylsulfonyl and N-arylsulfonyl-3-arylsulfonyl derivatives respectively. This indicates a significant role in green chemistry due to the varying yields and conditions under which these compounds are produced (Khazalpour & Nematollahi, 2015).
Analytical and Sensor Applications
Fluorescence Sensors for Cu2+ Detection Derivatives of this compound are used in the design of water-soluble sulfonato-Salen-type ligands for fluorescence sensors. These sensors are highly selective and sensitive to Cu2+ in water and living cells, demonstrating the compound's potential in environmental monitoring and biomedical applications (Zhou et al., 2012).
Chemical Reactivity Studies
Molecular Interaction Studies with Sulfuric Acid Methyl-substituted derivatives of this compound, when studied for molecular interaction with sulfuric acid, display strong hydrogen-bonded molecular interactions. Such studies are crucial for understanding atmospheric chemistry and potentially for developing strategies for pollution mitigation and climate regulation (Elm et al., 2016).
Catalytic Applications
Oxidative Desulfurization of Fuel Diesel Polymer-bound oxidovanadium complexes derived from this compound show promising results as catalysts for the oxidative desulfurization of model fuel diesel. The study of such complexes offers insights into more sustainable and efficient methods for fuel processing, highlighting the compound's significance in industrial applications (Maurya et al., 2010).
Propiedades
IUPAC Name |
4-ethylsulfonyl-1-N,1-N-dimethylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-4-15(13,14)10-6-5-8(12(2)3)7-9(10)11/h5-7H,4,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUQKYVJLARQAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1398319.png)

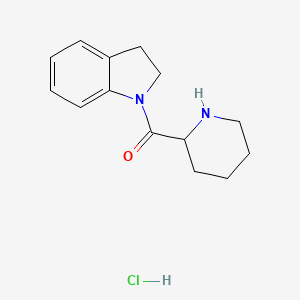
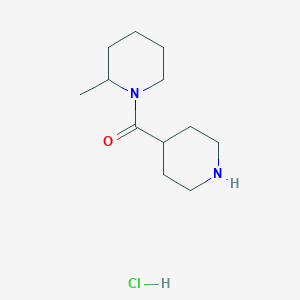

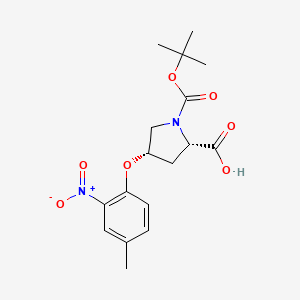
![1-Pyrrolidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1398330.png)
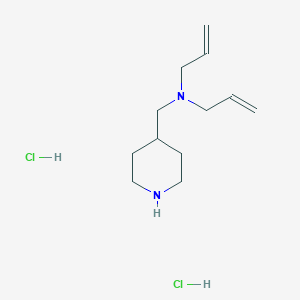
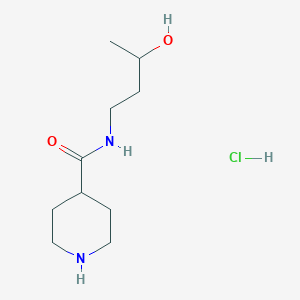
![Ethyl 3-amino-4-[3,4-dihydro-1(2H)-quinolinyl]-benzoate](/img/structure/B1398335.png)
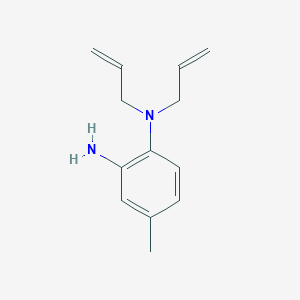
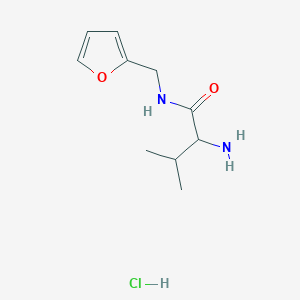
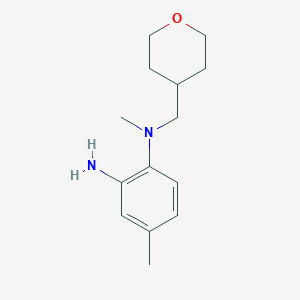
![2-[Methyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398342.png)